Ammonium hexabromoosmiate(IV)

CAS No.:

Cat. No.: VC17945951

Molecular Formula: Br6H8N2Os

Molecular Weight: 705.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br6H8N2Os |

|---|---|

| Molecular Weight | 705.7 g/mol |

| IUPAC Name | diazanium;hexabromoosmium(2-) |

| Standard InChI | InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

| Standard InChI Key | ZPHFWWAVHILXPL-UHFFFAOYSA-J |

| Canonical SMILES | [NH4+].[NH4+].Br[Os-2](Br)(Br)(Br)(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

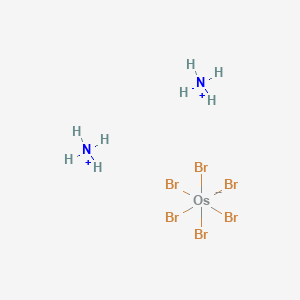

Ammonium hexabromoosmiate(IV) is formally identified as diammonium hexabromoosmium(2−), with the molecular formula . Its structure consists of an octahedral anion balanced by two ammonium cations () . The osmium center in this complex adopts a +4 oxidation state, coordinated by six bromine atoms in a geometry consistent with octahedral symmetry .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 24598-62-7 | |

| Molecular Formula | ||

| Molecular Weight | 705.73 g/mol | |

| IUPAC Name | Diazanium hexabromoosmium(2−) | |

| SMILES Notation |

Crystallographic and Stereochemical Features

While detailed crystallographic data for ammonium hexabromoosmiate(IV) remain limited, analogous osmium halide complexes, such as ammonium hexachloroosmate(IV) (), crystallize in the cubic system with space group and lattice parameter . The bromide variant likely adopts a similar structure, albeit with expanded lattice dimensions due to the larger ionic radius of bromine compared to chlorine .

Synthesis and Production

Synthetic Pathways

Industrial and Laboratory-Scale Production

Commercial suppliers such as Thermo Scientific Chemicals offer ammonium hexabromoosmiate(IV) at 99.9% purity (metals basis), with osmium content ≥26.5% . The compound is typically supplied as a hygroscopic black powder, necessitating storage under inert conditions to prevent decomposition .

Physical and Chemical Properties

Physical Characteristics

Ammonium hexabromoosmiate(IV) manifests as a black crystalline solid with negligible odor. Its hygroscopic nature demands careful handling to avoid moisture absorption, which could compromise structural integrity . Solubility data are sparse, but analogous chloroosmates exhibit poor solubility in cold water, suggesting similar behavior for the bromide variant .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Black powder | |

| Density | Not reported | – |

| Solubility | Poor in cold water (inferred) | |

| Hygroscopicity | High |

Reactivity and Stability

The compound’s chemical stability is influenced by its oxidizing environment. Under reducing conditions, such as exposure to hydrogen gas, osmium(IV) complexes may undergo reduction to metallic osmium :

Thermal decomposition pathways remain uncharacterized but likely involve liberation of bromine and ammonia gases at elevated temperatures .

Applications and Industrial Relevance

Materials Science

The compound’s high osmium content (≥26.5%) positions it as a precursor for osmium-containing materials, such as thin films or nanoparticles, which find use in electronic and optical devices .

Proteomics Research

Recent advancements highlight its role in proteomics, where osmium-based compounds assist in protein staining and electron microscopy contrast enhancement .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Toxicity | Use PPE; avoid inhalation | |

| Hygroscopicity | Store under inert gas | |

| Environmental Impact | Dispose as hazardous waste |

Comparative Analysis with Analogous Complexes

Ammonium Hexachloroosmate(IV) vs. Hexabromoosmiate(IV)

The chloride analogue () shares structural similarities but differs in ligand electronegativity and ionic radius. Bromide’s larger size may enhance lattice energy and reduce solubility compared to chloride .

Table 4: Chloride vs. Bromide Comparison

| Property | ||

|---|---|---|

| Ligand Ionic Radius | 181 pm (Cl⁻) | 196 pm (Br⁻) |

| Solubility | Poor in cold water | Inferior (hypothesized) |

| Color | Dark red | Black |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume